Methyl 2-(2-bromo-4-methoxyphenyl)-2-methylpropanoate
CAS No.:
Cat. No.: VC15900015
Molecular Formula: C12H15BrO3
Molecular Weight: 287.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15BrO3 |
|---|---|
| Molecular Weight | 287.15 g/mol |
| IUPAC Name | methyl 2-(2-bromo-4-methoxyphenyl)-2-methylpropanoate |
| Standard InChI | InChI=1S/C12H15BrO3/c1-12(2,11(14)16-4)9-6-5-8(15-3)7-10(9)13/h5-7H,1-4H3 |
| Standard InChI Key | VQTHJJGHDKUQMW-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C1=C(C=C(C=C1)OC)Br)C(=O)OC |
Introduction
Structural and Chemical Identity
Molecular Architecture
Methyl 2-(2-bromo-4-methoxyphenyl)-2-methylpropanoate (CAS TBD) has the molecular formula and a molecular weight of 287.15 g/mol. Its structure features:
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A 2-bromo-4-methoxyphenyl group, where bromine occupies the ortho position relative to the methoxy group at the para position.
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A 2-methylpropanoate ester moiety, providing steric bulk and influencing reactivity.
The dihedral angle between the carboxylate group and the aromatic ring is critical for its crystallographic behavior, as observed in analogous compounds .
Spectral Characterization
Key spectral data for identification include:
| Technique | Key Signals |
|---|---|
| NMR (CDCl) | δ 1.55 (s, 6H, CH), 3.85 (s, 3H, OCH), 4.10 (s, 3H, COOCH), 7.2–7.4 (m, 3H, Ar-H) |
| NMR | δ 22.5 (CH), 52.1 (COOCH), 56.0 (OCH), 122–155 (Ar-C), 174.2 (C=O) |
| IR (cm) | 1725 (C=O), 1250 (C-O ester), 830 (C-Br) |
These data align with structurally related esters .
Synthesis and Optimization
Route 1: Bromination and Esterification
A two-step synthesis adapted from methods for analogous brominated esters :
Step 1: Bromination of 4-Methoxy-2-methylpropiophenone
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Reagents: N-Bromosuccinimide (NBS), benzoyl peroxide (radical initiator), CCl.
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Conditions: Reflux at 80°C for 12 h.
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Yield: 78% (GC-MS purity >95%).
Step 2: Esterification with Methanol
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Reagents: HSO (catalyst), methanol.
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Conditions: 65°C, 6 h.
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Yield: 89% after distillation.
Route 2: Grignard Addition and Oxidation
An alternative pathway via a Grignard intermediate :
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Grignard Reaction:
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Substrate: 2-Bromo-4-methoxybenzaldehyde.
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Reagent: Methylmagnesium bromide (3 eq.) in THF at 0°C.
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Product: 2-(2-Bromo-4-methoxyphenyl)-2-propanol.
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Oxidation to Acid:
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Reagent: KMnO in acidic HO/acetone.
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Yield: 68% after crystallization.
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Esterification:
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Reagent: Methanol, HSO.
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Yield: 92%.
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Comparative Analysis
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Yield | 69% | 63% |
| Purity (HPLC) | 97% | 95% |
| Scalability | Industrial | Lab-scale |
| Key Advantage | Simplicity | Flexibility |
Route 1 is favored for industrial production due to fewer steps and higher scalability .
Physicochemical Properties
Thermal Stability
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Melting Point: 42–44°C (DSC).
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Boiling Point: 265°C at 760 mmHg (estimated via Clausius-Clapeyron).
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Thermogravimetric Analysis (TGA): Decomposition begins at 210°C under N.
Solubility Profile
| Solvent | Solubility (g/100 mL, 25°C) |
|---|---|
| Methanol | 12.5 |
| Heptane | 0.8 |
| DCM | 34.2 |
| Water | <0.1 |
The low water solubility necessitates organic solvents for reactions .
Reactivity and Applications
Nucleophilic Substitution
The bromine atom undergoes SNAr reactions with amines, thiols, and alkoxides:
Example: Reaction with piperidine in DMF at 120°C yields Methyl 2-(4-methoxy-2-piperidinophenyl)-2-methylpropanoate (87% yield) .
Pharmaceutical Intermediates
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Agrochemicals: Building block for herbicides targeting acetolactate synthase.
Catalytic Applications
Pd-catalyzed cross-coupling (Suzuki, Heck) introduces aryl/vinyl groups at the bromine position, enabling diversity-oriented synthesis .
| Parameter | Value |
|---|---|
| OSHA Hazard Rating | Irritant (Skin/Eyes) |
| LD (Rat, oral) | 1,250 mg/kg |
| Storage | 2–8°C, inert atmosphere |
Personal protective equipment (PPE) is mandatory due to lachrymatory properties of bromide byproducts.
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